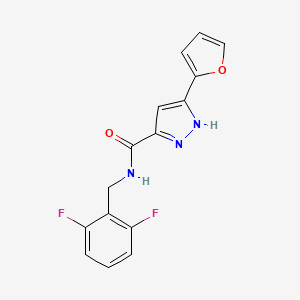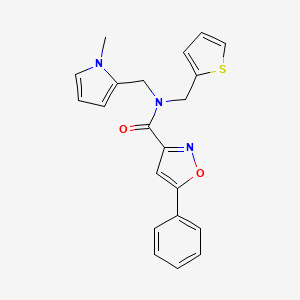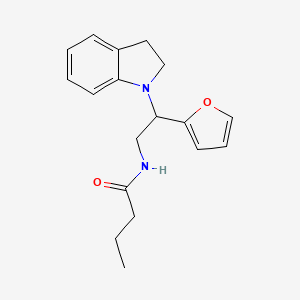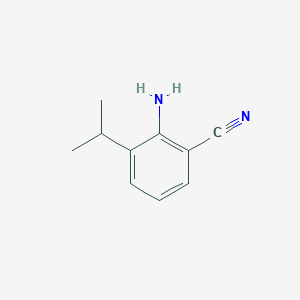
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” is an organosulfur compound . It is a derivative of 1,3-dithiole-2-thione, a class of compounds that have received extensive attention due to their intriguing chemical and physical properties .
Synthesis Analysis
The synthesis of 1,3-dithiole-2-thione derivatives has been studied extensively. For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . More specific synthesis methods for “1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
The compound has been studied for its potential use in dye-sensitized solar cells (DSSCs) . It acts as a sensitizer that can harvest light photons and inject excited electrons into a photoanode, typically a metal oxide, which is crucial for the performance of DSSCs . The nickel complex with dithiole-dithiolate ligands, in particular, has shown promise due to its ability to absorb light and its interaction with the semiconductor surface.
Pharmacological Activity
1,3-Dithiole-2-thione derivatives exhibit significant pharmacological activities. They have been associated with antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . These compounds are also found in commercial drugs, highlighting their importance in medical applications.
Hydrogen Sulfide Donation
These compounds are sources of hydrogen sulfide (H2S), an endogenously produced gaseous signaling molecule. H2S plays a role in various bodily functions and is involved in diseases like Alzheimer’s and Parkinson’s . The ability to release H2S can be harnessed for therapeutic purposes.
Synthesis of Heterocycles
1,3-Dithiole-2-thione is used in the synthesis of various heterocyclic systems. It undergoes transformations such as 1,3-dipolar cycloaddition and recyclization to form new heterocycles, which are valuable in developing new materials and drugs .
Ion Sensing
Derivatives of this compound have been synthesized and assessed as ionophores for silver ions. They are suitable for incorporation into potentiometric ion-selective electrodes, which are used as sensors for silver ions in photographic emulsions .
Coordination Chemistry
The compound is widely used in coordination chemistry due to its ability to form complexes with various metals. These complexes have applications in materials science, including superconductivity, charge transfer, and radical anion salt formation .
Wirkmechanismus
Target of Action
It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .
Mode of Action
The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .
Biochemical Pathways
The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .
Eigenschaften
IUPAC Name |
4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAACZRORIJWJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=S)S1)SCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)
![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)
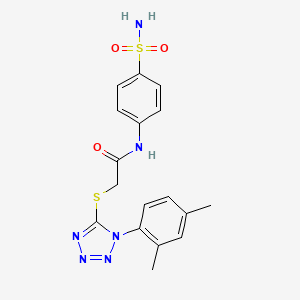
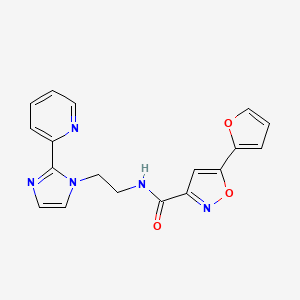
![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)
